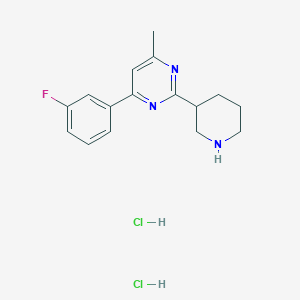

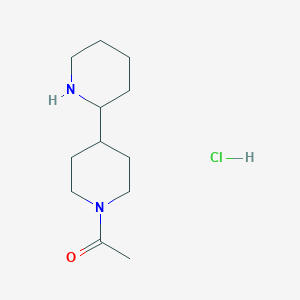

1'-Acetyl-2,4'-bipiperidine hydrochloride

Übersicht

Beschreibung

1’-Acetyl-2,4’-bipiperidine hydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

Piperidines are key synthetic fragments for drug design. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular formula of 1’-Acetyl-2,4’-bipiperidine hydrochloride is C12H23ClN2O . It is a heterocyclic compound with a six-membered ring, which includes one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Piperidine derivatives are formed through intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Wissenschaftliche Forschungsanwendungen

LC-MS/MS for Quantitative Determination

A liquid chromatography-tandem mass spectrometric (LC-MS/MS) method was validated for the quantitative determination of a compound structurally similar to 1'-Acetyl-2,4'-bipiperidine hydrochloride, namely SCH 211803, in rat and monkey plasma. The method, characterized by rapidness, sensitivity, specificity, accuracy, and reproducibility, was developed for supporting pre-clinical studies and utilized automated 96-well plate protein precipitation for sample processing (Yang et al., 2004).

Molecular Structures and Interactions

Cocrystal Characterization

The cocrystals of bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride were studied, revealing their belonging to the monoclinic system with C 2/ c space group. This study detailed the molecular arrangements, hydrogen bonding patterns, and interaction with Cl− anions, providing insights into the molecular structure and interactions of similar piperidine-based compounds (Dega-Szafran et al., 2006).

Radiolabeling for PET Studies

Improved Synthesis and Radiolabeling

An enhanced synthesis method for the precursor acetic acid-piperidine-4-yl ester was developed, crucial for the production of [11C]MP4A, a tracer used in PET studies of the acetylcholine neurotransmission system. The highly purified precursor led to a tracer with high radiochemical purity, indicating the relevance of this approach in preparing compounds for neuroimaging and potentially for studies involving 1'-Acetyl-2,4'-bipiperidine hydrochloride (Carpinelli et al., 2006).

Enzymatic Inhibition Studies

Tyrosinase Inhibition

A study synthesized N-substituted biperidines, including structures similar to 1'-Acetyl-2,4'-bipiperidine hydrochloride, and evaluated them as tyrosinase inhibitors. Potent inhibition was observed, indicating the compound's potential in drug design and its relevance in studies focused on enzymatic inhibition (Khan et al., 2005).

Wirkmechanismus

Target of Action

1’-Acetyl-2,4’-bipiperidine hydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . .

Biochemical Pathways

Piperidine derivatives are known to play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The exact pathways and their downstream effects for this specific compound need further investigation.

Eigenschaften

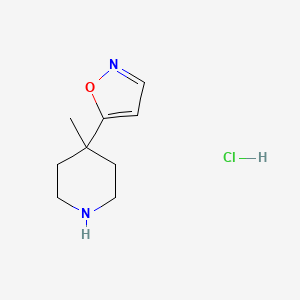

IUPAC Name |

1-(4-piperidin-2-ylpiperidin-1-yl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O.ClH/c1-10(15)14-8-5-11(6-9-14)12-4-2-3-7-13-12;/h11-13H,2-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMSHKHKDZCPEMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C2CCCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.